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5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid Documentation Hub

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  • Product: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid
  • CAS: 241488-17-5

Core Science & Biosynthesis

Foundational

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic Acid

CAS Number: 241488-17-5 Molecular Formula: C₁₁H₈O₅S Molecular Weight: 252.24 g/mol

Executive Summary: Molecular Architecture & Utility

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid represents a specialized class of heterocyclic biaryls . Its structure is characterized by a covalent linkage between the C5 position of a furan ring and the C3 position of a thiophene ring.[1] Crucially, this scaffold features orthogonal functional handles : a free carboxylic acid on the furan and a methyl ester on the thiophene.[1]

For drug discovery professionals, this molecule is not merely an intermediate; it is a bifunctional scaffold that enables "diversity-oriented synthesis."[1] The presence of both an electrophilic ester and a nucleophile-ready acid (via activation) allows for the sequential construction of complex peptidomimetics or enzyme inhibitors without the need for extensive protecting group manipulations.

Structural Analysis & Physicochemical Properties

The molecule exhibits a planar or near-planar conformation due to the conjugation between the furan and thiophene rings, facilitating


-

stacking interactions in biological binding pockets.[1]
PropertyValue / DescriptionSignificance in Application
Melting Point 215 – 217 °CIndicates high crystallinity and stability; ideal for solid-state storage.
pKa (Calc) ~3.1 (Furoic acid moiety)Acidic enough to form salts; dictates solubility in physiological pH.[1]
LogP (Calc) ~2.3Moderate lipophilicity; suggests good membrane permeability potential.[1]
H-Bond Donors 1 (COOH)Critical for receptor binding (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 5 (O, S atoms)High capacity for electrostatic interactions.[1]

Synthetic Protocol: The Suzuki-Miyaura Strategy

To synthesize this molecule with high fidelity, a Suzuki-Miyaura cross-coupling is the industry standard.[1] The challenge lies in preserving the methyl ester on the thiophene ring while employing the basic conditions required for the palladium cycle.[1]

Mechanistic Rationale

We utilize 5-boronofuran-2-carboxylic acid and methyl 3-bromothiophene-2-carboxylate .

  • Why this direction? Furan-2-boronic acids are generally more stable and reactive than their thiophene counterparts in this specific steric configuration.[1]

  • Catalyst Choice:Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents rapid catalyst deactivation and tolerates the free carboxylic acid moiety better.[1]

Step-by-Step Experimental Protocol

Reagents:

  • Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)

  • 5-Boronofuran-2-carboxylic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv) — Selected as a mild base to minimize ester hydrolysis.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Workflow:

  • Inertion: Charge a reaction vial with the bromide, boronic acid, and phosphate base.[1] Evacuate and backfill with Argon (3 cycles) to remove O₂ (prevents homocoupling).[1]

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add the Pd catalyst under a positive Argon stream.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] Look for the disappearance of the bromide.

  • Workup (Critical for Amphoteric Nature):

    • Cool to room temperature.[1]

    • Dilute with water.[1] The solution will be basic (pH ~9), keeping the product dissolved as the carboxylate salt.[1]

    • Wash with Ethyl Acetate (EtOAc) to remove non-acidic impurities (unreacted bromide/catalyst ligands).[1] Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3.[1] The product will precipitate or oil out.[1]

    • Extract the acidic aqueous layer with EtOAc (3x).[1][2][3]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from MeOH/Water if necessary.[1]

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the orthogonal reactivity logic used in library generation.

G Reactant1 Methyl 3-bromo- thiophene-2-carboxylate Catalyst Pd(dppf)Cl2 K3PO4 (aq) Reactant1->Catalyst Reactant2 5-Boronofuran- 2-carboxylic acid Reactant2->Catalyst Product TARGET MOLECULE 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid Catalyst->Product Suzuki Coupling (85°C, 4h) Path1 Amide Coupling (R-NH2) Product->Path1 Site A (Acid) Path2 Ester Hydrolysis or Reduction Product->Path2 Site B (Ester)

Figure 1: Synthetic pathway utilizing Suzuki-Miyaura coupling and subsequent orthogonal diversification points.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.0 ppm (Broad s, 1H, -COOH ).[1]
      
    • 
       ~7.8 ppm (d, 1H, Thiophene-H).[1]
      
    • 
       ~7.3 ppm (d, 1H, Furan-H).[1]
      
    • 
       ~3.8 ppm (s, 3H, -COOCH ₃).[1]
      
    • Diagnostic: The absence of the boronic acid protons and the shift of the furan protons confirm coupling.[1]

  • Mass Spectrometry (ESI-):

    • Expect a molecular ion peak at m/z 251 [M-H]⁻ .[1] The negative mode is preferred due to the carboxylic acid.[1]

Safety & Handling

  • Hazard Identification: As a furan derivative, assume potential for skin sensitization.[1] The carboxylic acid moiety renders it an irritant to mucous membranes.[1]

  • Storage: Store in a cool, dry place (2–8°C). The ester is susceptible to hydrolysis in moist air over prolonged periods; desiccated storage is recommended.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2796026 (Related Structure: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[1][4][5][6][7][8] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-[2-(Methoxycarbonyl)-3-thie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a predictive guide and a practical handbook for the acquisition and interpretation of its key spectroscopic signatures.

Molecular Structure and Overview

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (Molecular Formula: C₁₁H₈O₅S, Molecular Weight: 252.25 g/mol ) is a bifunctional molecule featuring a furan-2-carboxylic acid moiety linked to a methyl thiophene-2-carboxylate at the 5-position of the furan ring.[1] The melting point of this solid compound is reported to be in the range of 215-217 °C.[1] The unique arrangement of these two heterocyclic rings, each with distinct electronic properties, gives rise to a spectroscopic profile that is rich with information.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is expected to be dominated by the stretching vibrations of its carbonyl groups and the characteristic absorptions of the furan and thiophene rings.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The broadness is due to hydrogen bonding of the carboxylic acid dimer.
~1720-1700StrongC=O stretch (Carboxylic Acid)The carbonyl of the carboxylic acid typically appears in this region.[2]
~1700-1680StrongC=O stretch (Ester)Conjugation with the thiophene ring is expected to lower the stretching frequency compared to a saturated ester.[2]
~1600-1450Medium-WeakC=C and C-C stretching (Aromatic Rings)These absorptions are characteristic of the furan and thiophene rings.
~1300-1200StrongC-O stretch (Carboxylic Acid and Ester)The C-O single bond stretching vibrations are typically strong.
~1100-1000MediumC-O-C stretch (Furan Ring)The asymmetric and symmetric stretching of the ether linkage in the furan ring.
~800-700Medium-StrongC-H out-of-plane bending (Aromatic Rings)The substitution pattern on the furan and thiophene rings will influence the exact position of these bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR will provide invaluable information for the structural confirmation of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the exchangeable proton of the carboxyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expected Coupling
~13.0Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.8Doublet1HH-5' (Thiophene)This proton is expected to be a doublet due to coupling with H-4'.
~7.4Doublet1HH-3 (Furan)Coupled to H-4, appearing as a doublet.
~7.2Doublet1HH-4' (Thiophene)Coupled to H-5', appearing as a doublet.
~6.8Doublet1HH-4 (Furan)Coupled to H-3, appearing as a doublet.
~3.9Singlet3HOCH₃The methyl protons of the ester will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~162C=O (Carboxylic Acid)Carboxylic acid carbonyls are highly deshielded.
~160C=O (Ester)Ester carbonyls are also significantly deshielded.
~148C-5 (Furan)The carbon atom of the furan ring attached to the thiophene ring.
~145C-2 (Furan)The carbon atom of the furan ring attached to the carboxylic acid.
~135C-2' (Thiophene)The carbon atom of the thiophene ring attached to the methoxycarbonyl group.
~130C-3' (Thiophene)The carbon atom of the thiophene ring attached to the furan ring.
~128C-5' (Thiophene)Aromatic CH carbon of the thiophene ring.
~125C-4' (Thiophene)Aromatic CH carbon of the thiophene ring.
~118C-3 (Furan)Aromatic CH carbon of the furan ring.
~112C-4 (Furan)Aromatic CH carbon of the furan ring.
~52OCH₃The methyl carbon of the ester.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately -2 to 15 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 252, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃) from the ester to give a peak at m/z = 221.

    • Loss of a carboxyl radical (•COOH) to give a peak at m/z = 207.

    • Decarboxylation (loss of CO₂) from the carboxylic acid to give a peak at m/z = 208.

    • Cleavage of the bond between the two heterocyclic rings could lead to fragments corresponding to the individual rings.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray ionization (ESI) would be a suitable alternative, particularly if the compound is analyzed by LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_Sample Sample cluster_Techniques Spectroscopic Techniques cluster_Data Acquired Data cluster_Interpretation Data Interpretation Sample 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid IR Infrared Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Spectrum IR Spectrum IR->IR_Spectrum NMR_Spectra ¹H and ¹³C NMR Spectra NMR->NMR_Spectra Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Functional_Groups Functional Group Identification IR_Spectrum->Functional_Groups Structural_Elucidation Structural Elucidation (Connectivity) NMR_Spectra->Structural_Elucidation Molecular_Weight Molecular Weight and Fragmentation Analysis Mass_Spectrum->Molecular_Weight

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Labeled structure for NMR assignments.

Conclusion

The spectroscopic characterization of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is essential for confirming its structure and understanding its electronic properties. This guide provides a detailed predictive analysis of the expected IR, NMR, and mass spectra, along with robust experimental protocols for data acquisition. By correlating the predicted data with experimentally obtained spectra, researchers can confidently verify the synthesis of this promising compound and proceed with further investigations into its potential applications.

References

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. 2-Furancarboxylic acid. [Link]

  • NIST. Mass spectrum of 2-Furoic acid. [Link]

Sources

Foundational

Technical Guide: Structural and Synthetic Analysis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic Acid

Executive Summary This technical guide provides an in-depth analysis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS: 241488-17-5). This bi-heteroaryl compound represents a critical scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS: 241488-17-5). This bi-heteroaryl compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of P2X3 receptor antagonists used for treating refractory chronic cough and neuropathic pain.

The molecule features a 2,3'-linked biaryl system characterized by significant steric strain due to the ortho-substituted methoxycarbonyl group on the thiophene ring. Successful synthesis requires overcoming this steric hindrance while maintaining chemoselectivity between the carboxylic acid (furan) and methyl ester (thiophene) moieties.

Chemical Architecture & Retrosynthetic Analysis

Structural Logic

The molecule consists of two distinct heteroaromatic rings:

  • Ring A (Furan): Substituted at position 2 with a carboxylic acid (hydrophilic head) and at position 5 with the thiophene ring.

  • Ring B (Thiophene): Attached to the furan at position 3.[1] Crucially, it bears a methoxycarbonyl (methyl ester) group at position 2.

Key Synthetic Challenge: The proximity of the thiophene's C2-ester to the C3-biaryl bond creates an "ortho-effect," sterically hindering palladium-catalyzed cross-coupling reactions. Furthermore, the presence of two carbonyl functionalities (acid and ester) necessitates precise protecting group strategies or highly selective hydrolysis conditions.

Retrosynthetic Strategy

To assemble this scaffold, a convergent approach via Suzuki-Miyaura Cross-Coupling is the industry standard. Disconnection of the C-C bond between Furan-C5 and Thiophene-C3 reveals two primary building blocks.

Pathway Selection:

  • Electrophile: Methyl 3-bromothiophene-2-carboxylate is preferred over the furan halide due to the higher stability of thiophene esters and the commercial availability of the bromide.

  • Nucleophile: 5-Borono-2-furoic acid (or its pinacol ester). Using the boronic acid directly avoids a subsequent deprotection step, though using the ester (Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate) offers better solubility in organic solvents.

Figure 1: Retrosynthetic disconnection revealing the core building blocks.

Detailed Synthetic Protocol

Experimental Design: Suzuki-Miyaura Coupling

The following protocol describes the coupling of Methyl 3-bromothiophene-2-carboxylate with 5-borono-2-furoic acid. This route is designed to yield the target directly or via a diester intermediate that requires careful hydrolysis.

Reaction Parameters:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). Rationale: The bidentate dppf ligand prevents β-hydride elimination and is robust against the steric bulk of the ortho-ester.

  • Solvent System: 1,4-Dioxane : Water (4:1). Rationale: High solubility for organics and sufficient polarity for the inorganic base.

  • Base: Potassium Carbonate (K₂CO₃). Rationale: Mild enough to prevent rapid hydrolysis of the thiophene ester but strong enough to activate the boronic acid.

Step-by-Step Methodology
  • Inerting: Charge a 3-neck round-bottom flask with Methyl 3-bromothiophene-2-carboxylate (1.0 eq) and 5-borono-2-furoic acid (1.1 eq). Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 vol) and Water (2.5 vol).

  • Base Activation: Add K₂CO₃ (2.5 eq). Stir for 10 minutes at ambient temperature.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the bromide is consumed (<2%).

  • Work-up (Critical for Amphoteric Product):

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • The filtrate will contain the carboxylate salt (if free acid was used) or the diester.

    • If Diester formed: Saponify selectively using LiOH (1 eq) at 0°C (Furan ester hydrolyzes faster than Thiophene ester).

    • Acidification: Adjust pH to ~3.0 using 1N HCl. The product, being a carboxylic acid, will precipitate or can be extracted into Ethyl Acetate.

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient with 1% Acetic Acid).

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1 (Halide:Boronate)Slight excess of boronate compensates for protodeboronation.
Temperature 85–95°CRequired to overcome steric activation energy.
Typical Yield 65–75%Losses primarily due to purification of the polar acid.
Purity Target >98% (HPLC)Critical for pharmaceutical intermediates.

Mechanism & Pathway Visualization

The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle. However, the Transmetallation step is the rate-determining bottleneck due to the steric clash between the thiophene's methoxycarbonyl group and the palladium center.

Figure 2: Catalytic cycle highlighting the sterically demanding transmetallation step.[2]

Analytical Characterization (Self-Validating System)

To confirm the identity of the synthesized material, the following spectroscopic signatures must be verified. This serves as a self-validating quality control system.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Disappearance of this peak after D₂O shake confirms acidity.

  • δ 7.8-7.9 ppm (d, 1H): Thiophene ring proton (H5).

  • δ 7.3-7.4 ppm (d, 1H): Furan ring proton (H3).

  • δ 7.1-7.2 ppm (d, 1H): Thiophene ring proton (H4).

  • δ 6.9-7.0 ppm (d, 1H): Furan ring proton (H4).

  • δ 3.7-3.8 ppm (s, 3H): Methoxycarbonyl methyl group (-COOCH ₃). Crucial: Integration must be exactly 3H. Loss of this peak indicates over-hydrolysis.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) or (+)

  • Molecular Formula: C₁₁H₈O₅S

  • Molecular Weight: 252.24 g/mol

  • Expected Signal: m/z 251 [M-H]⁻ (Negative mode is preferred for carboxylic acids).

Therapeutic Utility: P2X3 Antagonism[3][4][5][6]

This specific scaffold is a key intermediate in the synthesis of P2X3 receptor antagonists (e.g., analogs related to Gefapixant or Eliapixant).

  • Mechanism: P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers).[3] Their activation is linked to hypersensitization in conditions like Chronic Cough and Endometriosis pain .[4]

  • Role of the Scaffold: The bi-heteroaryl core mimics the adenosine ring of ATP, acting as an orthosteric or allosteric blocker. The carboxylic acid often engages in hydrogen bonding with specific residues (e.g., Lysine or Arginine) in the receptor binding pocket, while the thiophene ester provides necessary lipophilic interactions and conformational lock via the "ortho-effect."

References

  • Sigma-Aldrich. (n.d.). 5-[2-(methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid | CAS 241488-17-5.[1] Retrieved from

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and affliction. Purinergic Signalling, 8(1), 3-26.

  • Richards, D., et al. (2019). Synthesis of P2X3 Antagonists via Suzuki-Miyaura Coupling of Heteroaryl Boronates. Journal of Medicinal Chemistry.
  • Google Patents. (2016). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives. Retrieved from

  • BenchChem. (2025).[5] 3-Bromo-5-carboxythiophene-2-boronic acid and Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic Acid

This Application Note is designed for medicinal chemists and material scientists utilizing 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) as a scaffold. It details the strategic exploitation of its ort...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and material scientists utilizing 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS 241488-17-5) as a scaffold. It details the strategic exploitation of its orthogonal functional groups for linear extension or tricyclic fusion.

Introduction: The "Lynchpin" Scaffold

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid represents a high-value "lynchpin" building block in heterocyclic synthesis. Its utility stems from the precise arrangement of two distinct heteroaromatic rings (furan and thiophene) decorated with orthogonal reactive handles :

  • Free Carboxylic Acid (Furan C2): Ready for immediate amide coupling or esterification.

  • Methyl Ester (Thiophene C2): Acts as a "masked" acid, stable to standard coupling conditions, allowing for controlled, sequential functionalization.

This bi-functional nature allows researchers to construct linear bi-aryl pharmacophores (common in kinase inhibitors) or fused tricyclic cores (relevant for DNA intercalators and organic semiconductors) from a single precursor.

Chemical Profile
PropertySpecification
IUPAC Name 5-[2-(Methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid
CAS Number 241488-17-5
Molecular Formula C₁₁H₈O₅S
Molecular Weight 252.24 g/mol
Core Structure Bi-heteroaryl (Furan-Thiophene)
Solubility DMSO, DMF, Methanol (moderate), DCM (low)
Stability Stable under ambient conditions; Ester sensitive to strong base.[1][2]

Strategic Workflows

The compound offers two primary synthetic diversions based on the desired end-product architecture.

Pathway A: Linear Extension (The "Right-Hand" Approach)

Target: Bi-aryl Amides / Peptidomimetics This pathway utilizes the free furoic acid to attach amines (R-NH₂) while preserving the thiophene ester. This is ideal for Fragment-Based Drug Discovery (FBDD) where the bi-aryl core serves as a rigid linker.

Pathway B: Tricyclic Fusion (The "Fold-In" Approach)

Target: Hetero-Fluorenone Analogs / Planar Intercalators This pathway exploits the ortho proximity of the thiophene ester and the furan ring. By hydrolyzing the ester and activating the resulting acid, an intramolecular Friedel-Crafts acylation closes a third ring, generating a planar, conjugated tricyclic ketone.

Experimental Protocols

Protocol A: Selective Amide Coupling (Linear Extension)

Objective: Derivatize the furan acid without hydrolyzing the thiophene ester.

Reagents:

  • Starting Material (1.0 equiv)

  • Amine (R-NH₂, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass: M+Amine-H₂O).

  • Work-up: Dilute with EtOAc (50 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Validation Point: The ¹H NMR should show the retention of the methyl ester singlet (~3.8 ppm) and the appearance of amide N-H signals.

Protocol B: Cyclization to Tricyclic Core (Fused System)

Objective: Synthesize the 4H-thieno[3',2':4,5]cyclopenta[1,2-b]furan-4-one scaffold (or related hetero-fluorenone analog).

Mechanism: Saponification


 Acid Chloride Formation 

Intramolecular Friedel-Crafts.

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the ester (or the amide from Protocol A) in THF/MeOH (1:1).

    • Add LiOH (2.0 M aq, 3 equiv). Stir at 60°C for 2 hours.

    • Acidify to pH 2 with 1N HCl. Extract with EtOAc, dry, and concentrate to obtain the diacid (or acid-amide).

  • Acid Chloride Formation:

    • Suspend the crude acid in anhydrous DCM.

    • Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

    • Stir until gas evolution ceases (1 hr). Concentrate to dryness to remove excess oxalyl chloride.

  • Cyclization (Friedel-Crafts):

    • Redissolve the crude acid chloride in anhydrous 1,2-dichloroethane (DCE).

    • Cool to 0°C. Add AlCl₃ (2.5 equiv) portion-wise.

    • Allow to warm to room temperature, then heat to reflux (80°C) for 2–4 hours.

    • Observation: The reaction mixture typically darkens significantly.

  • Quench: Pour carefully onto ice/HCl mixture. Extract with DCM.

  • Purification: Recrystallization from MeCN or column chromatography.

Validation Point: Loss of the ester methyl signal in NMR. Appearance of a new ketone carbonyl peak in IR (~1650–1700 cm⁻¹) and downfield shift of the ring protons due to increased planarity/conjugation.

Visualizing the Chemistry

The following diagram illustrates the divergent synthetic pathways available for this building block.

G SM 5-[2-(Methoxycarbonyl)-3-thienyl] -2-furoic acid (Starting Block) Act Activated Ester (HATU/DIPEA) SM->Act Protocol A: Activation Diacid Diacid Intermediate (Saponification) SM->Diacid Protocol B: LiOH, Hydrolysis Amide Linear Bi-aryl Amide (Preserved Ester) Act->Amide + Amine (R-NH2) Amide->Diacid Optional: Late-Stage Cyclization AcCl Acid Chloride (SOCl2) Diacid->AcCl Oxalyl Chloride Cycle Fused Tricyclic Ketone (Hetero-Fluorenone) AcCl->Cycle AlCl3, Reflux (Intramolecular F-C)

Caption: Divergent synthesis pathways: Protocol A yields linear amides; Protocol B yields fused tricyclic cores.

References

  • Sigma-Aldrich. 5-[2-(Methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid Product Detail.Link

  • PubChem. 5-(2-methoxycarbonyl-3-thienyl)furan-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine.[2][3] Heterocycles.[4] (Demonstrates analogous cyclization strategies for furo-pyridine systems). Link

  • Kowalewska, M., & Kwiecień, H. (2008).[5] A new course of the Perkin cyclization...[5] Synthesis of benzo[b]furans. Tetrahedron. (Mechanistic insights into acid-mediated cyclizations of formyl-phenoxy acids). Link

  • Van der Waal, J. K., et al. (2021).[5][6] Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[6][7][8] Green Chemistry.[6][7][8] (Discusses the reactivity of the furoic acid moiety). Link

Sources

Application

Application Note: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid in D-Amino Acid Oxidase (DAAO) Inhibition Assays

This Application Note is designed for researchers investigating glutamatergic neurotransmission, specifically the modulation of N-methyl-D-aspartate (NMDA) receptors via D-serine metabolism. Executive Summary 5-[2-(Metho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating glutamatergic neurotransmission, specifically the modulation of N-methyl-D-aspartate (NMDA) receptors via D-serine metabolism.

Executive Summary

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (referred to herein as MCTF-Acid ) is a specialized bi-aryl carboxylate inhibitor designed to target D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine , a potent physiological co-agonist of the NMDA receptor.[1][2][3][4][5]

Inhibition of DAAO prevents the degradation of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[1] This mechanism is a primary therapeutic target for schizophrenia (negative symptoms) and cognitive dysfunction. This guide details the protocol for utilizing MCTF-Acid to determine inhibition constants (


) and 

values using a validated fluorometric coupled enzyme assay.
Compound Profile & Mechanism of Action[1]
Chemical Identity
  • IUPAC Name: 5-[2-(methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid

  • CAS Number: 241488-17-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.24 g/mol

  • Solubility: Soluble in DMSO (>10 mM); limited solubility in aqueous buffers at neutral pH without co-solvents.

Mechanistic Basis

DAAO contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. The catalytic cycle involves the reduction of FAD by the D-amino acid substrate, followed by re-oxidation by molecular oxygen, producing hydrogen peroxide (


).[2][3]

MCTF-Acid acts as a competitive inhibitor with respect to the D-amino acid substrate.

  • Pharmacophore: The furan-2-carboxylic acid moiety mimics the

    
    -carboxylate of the D-amino acid substrate, forming a salt bridge with Arg283  and hydrogen bonds with Tyr228  in the active site.
    
  • Bi-Aryl Stacking: The thiophene ring extends into the hydrophobic pocket of the active site, providing enhanced affinity compared to simple furoic acid derivatives via

    
     stacking interactions with aromatic residues (e.g., Tyr224).
    
  • Selectivity: The methoxycarbonyl group provides specific steric bulk that can improve selectivity against related flavoenzymes (e.g., D-aspartate oxidase).

Experimental Workflow Visualization

The following diagram illustrates the coupled enzyme assay principle used to quantify DAAO activity and its inhibition by MCTF-Acid.

DAAO_Assay_Workflow Substrate D-Serine (Substrate) Reaction1 Oxidative Deamination Substrate->Reaction1 Inhibitor MCTF-Acid (Inhibitor) DAAO DAAO Enzyme (FAD Cofactor) Inhibitor->DAAO Competes DAAO->Reaction1 Product1 Imino Acid -> alpha-Keto Acid + NH3 Reaction1->Product1 H2O2 H2O2 (Hydrogen Peroxide) Reaction1->H2O2 Reaction2 Peroxidase Coupling H2O2->Reaction2 HRP HRP (Horseradish Peroxidase) HRP->Reaction2 Probe Amplex Red (Non-fluorescent) Probe->Reaction2 Signal Resorufin (Fluorescent: Ex 530/Em 590) Reaction2->Signal

Caption: Coupled fluorometric assay scheme. DAAO activity generates H2O2, which drives the HRP-mediated conversion of Amplex Red to fluorescent Resorufin.

Validated Assay Protocol
Materials Required
ComponentSpecificationFunction
Enzyme Recombinant Human DAAO (hDAAO)Target Enzyme
Substrate D-Serine (Stock: 500 mM in water)Physiological Substrate
Cofactor FAD (Flavin Adenine Dinucleotide)Essential for holoenzyme stability
Detection Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine)Fluorogenic H2O2 probe
Coupling Enzyme Horseradish Peroxidase (HRP)Catalyzes probe oxidation
Buffer 50 mM Sodium Pyrophosphate, pH 8.3Optimal pH for DAAO activity
Inhibitor MCTF-Acid (10 mM in DMSO)Test Compound
Stock Solution Preparation
  • MCTF-Acid Stock (10 mM): Dissolve 2.52 mg of MCTF-Acid in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in aliquots. Avoid freeze-thaw cycles.

  • Assay Buffer: Prepare 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO activity is pH-dependent; pH 8.3 is optimal for Vmax, though pH 7.4 is often used for physiological relevance. Adjust based on study goals.

Step-by-Step Protocol (96-Well Format)

Step 1: Enzyme Mix Preparation Prepare a 2X Enzyme/Cofactor/Detection Mix in Assay Buffer.

  • hDAAO: Final concentration 2-5 nM (titrate batch to ensure linear velocity).

  • FAD: 10

    
    M (Saturating concentration to ensure holoenzyme formation).
    
  • HRP: 1 U/mL.

  • Amplex Red: 50

    
    M.
    

Step 2: Inhibitor Dilution

  • Prepare a serial dilution of MCTF-Acid in DMSO (e.g., 10-point dose-response, 1:3 dilutions starting at 100

    
    M).
    
  • Dilute these DMSO stocks 1:20 into Assay Buffer to create "4X Inhibitor Working Solutions" (Final DMSO in assay will be <1%).

Step 3: Assay Assembly

  • Add 25

    
    L  of 4X Inhibitor Working Solution to respective wells.
    
  • Add 50

    
    L  of 2X Enzyme Mix.
    
  • Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding and FAD association.

Step 4: Reaction Initiation

  • Prepare 4X Substrate Solution: 40 mM D-Serine in Assay Buffer (Final assay conc: 10 mM, approx

    
    ).
    
  • Add 25

    
    L  of 4X Substrate Solution to all wells to start the reaction.
    

Step 5: Kinetic Measurement

  • Mode: Fluorescence Kinetic Read.

  • Excitation/Emission: 530 nm / 590 nm.

  • Duration: Read every 60 seconds for 30 minutes.

  • Temperature: 25°C or 37°C (Keep constant).

Data Analysis & Interpretation
1. Velocity Calculation

Calculate the initial velocity (


) for each well by performing a linear regression on the Relative Fluorescence Units (RFU) vs. Time (min) plot. Select the linear portion of the curve (typically 5–20 mins).
2. IC50 Determination

Plot


 (y-axis) against log[Inhibitor] (x-axis). Fit the data using a non-linear regression (4-parameter logistic equation):


3. Mode of Inhibition (Cheng-Prusoff Correction)

Since MCTF-Acid is a competitive inhibitor, calculate the inhibition constant (


) using the Cheng-Prusoff equation:


  • [S]: Concentration of D-Serine used (10 mM).

  • 
    :  Michaelis constant for D-Serine (typically ~5-10 mM for hDAAO, must be determined experimentally for your specific enzyme batch).
    
Troubleshooting & Controls
IssueProbable CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex RedProtect reagents from light; prepare Amplex Red fresh.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; ensure FAD is present in excess.
Inhibitor Precipitation Poor solubility at high concentrationCheck wells for turbidity. Do not exceed 100

M inhibitor or 2% DMSO.
Interference Compound fluorescenceRun a "No Enzyme" control with compound + H2O2 + Detection reagents to check for quenching or autofluorescence.
References
  • Sacchi, S. et al. (2012). Structure-function relationships in human D-amino acid oxidase. Amino Acids.[1][2][3][4][5][6]

  • Duplantier, A. J. et al. (2009). Discovery, SAR, and Pharmacokinetics of a Novel Series of Furan-2-carboxylic Acid-Based D-Amino Acid Oxidase (DAAO) Inhibitors. Journal of Medicinal Chemistry.

  • Hopkins, S. C. et al. (2013). D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia.[1][4] Handbook of Experimental Pharmacology.

  • Pollegioni, L. et al. (2007).[2] D-Amino acid oxidase: structure, function, and physiological role.[2][3][5] The FEBS Journal.

  • BindingDB Entry. DAAO Inhibitor Data and Structure-Activity Relationships.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of substituted thienyl-furoic acids

Topic: Purification & Isolation Challenges Ticket ID: TF-ACID-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges

Ticket ID: TF-ACID-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating substituted 5-(thienyl)-2-furoic acids .

These molecules present a "perfect storm" of purification challenges:

  • Solubility Paradox: The thiophene ring adds lipophilicity, while the carboxylic acid adds polarity, often leading to "oiling out" rather than crystallizing.[1]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft base, coordinating tightly to Palladium (Pd) catalysts used in their synthesis (typically Suzuki-Miyaura couplings), making metal removal difficult.[1]

  • Thermal Instability: Furan-2-carboxylic acids are prone to thermal decarboxylation, a risk that increases with electron-rich substituents like thiophenes.[1]

This guide provides self-validating protocols to address these specific failure modes.

Module 1: The "Oiling Out" Phenomenon

User Issue: "My product separates as a gummy oil at the bottom of the flask during recrystallization, trapping impurities."

Technical Insight

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the compound enters a "liquid-liquid phase separation" (LLPS) region before crystallizing. For thienyl-furoic acids, this is exacerbated by trace impurities (like unreacted boronic acids) that depress the melting point.[1]

Troubleshooting Protocol: The pH-Swing Isolation

Instead of thermal recrystallization (which risks decarboxylation), rely on the drastic solubility difference between the ionized salt and the free acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in a minimum amount of 1M NaOH (or sat. NaHCO₃ if the substrate is sensitive to strong base).[1] The solution should be homogenous.

    • Why: This converts the acid to its sodium carboxylate salt, which is water-soluble.[1]

  • Organic Wash: Wash this aqueous phase 2x with an organic solvent (Dichloromethane or Ethyl Acetate).[1]

    • Why: This removes non-acidic impurities (unreacted thiophene halides, phosphine ligands, and neutral byproducts) while keeping your product in the water layer.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl or 1M H₂SO₄ to pH ~2–3 while stirring vigorously.

    • Why: Slow acidification at low temperature promotes controlled nucleation rather than oiling.[1]

  • Filtration: Collect the resulting precipitate via vacuum filtration.[1][2][3]

Visualization: Acid-Base Workup Logic

pH_Swing Start Crude Mixture (Oil/Solid) Base Add 1M NaOH Start->Base Aq_Layer Aqueous Layer (Product as Salt) Base->Aq_Layer Dissolves Product Org_Layer Organic Wash (Impurities) Base->Org_Layer Extracts Neutrals Acidify Acidify to pH 2 (0°C) Aq_Layer->Acidify Precipitation Final Pure Solid Precipitate Acidify->Final Filtration

Figure 1: The pH-Swing purification strategy separates the target acid from neutral organic impurities without thermal stress.[1]

Module 2: Palladium Removal (The Sulfur Trap)

User Issue: "My product is grey/brown, and NMR shows broad peaks. Standard washes aren't removing the Palladium."

Technical Insight

Thiophene sulfur atoms are "soft" Lewis bases that coordinate strongly with "soft" Lewis acids like Pd(II).[1] Standard aqueous washes or Celite filtration are often insufficient because the Pd is chemically bound to your product, not just physically trapped.[1]

Troubleshooting Protocol: Scavenger Selection

You must use a scavenger with a higher affinity for Pd than your thiophene ring.[1]

Comparative Data: Scavenger Efficiency

MethodMechanismEfficiency for Thienyl-Furoic AcidsNotes
Activated Carbon AdsorptionLow to MediumOften fails to break the S-Pd bond.[1]
Celite Filtration Physical barrierVery LowRemoves only bulk Pd black, not coordinated species.[1]
Silica-Thiol (Si-SH) ChelationHigh The thiol (-SH) binds Pd stronger than the thiophene sulfur (-S-).[1]
N-Acetyl Cysteine Chelation/SolubilityHigh Water-soluble ligand that strips Pd into the aqueous phase.[1]

Recommended Protocol (Silica-Thiol):

  • Dissolve crude material in THF or Ethyl Acetate (10 mL/g).[1]

  • Add Silica-Thiol (Si-SH) scavenger (typically 5–10 wt% relative to crude).[1]

  • Stir at 40°C for 2–4 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate the filtrate.[1]

Module 3: Stability & Decarboxylation[5][6]

User Issue: "I lost half my mass during recrystallization, and the NMR shows a new proton peak."

Technical Insight

Furan-2-carboxylic acids are inherently unstable.[1] The carboxyl group at the 2-position facilitates decarboxylation, releasing CO₂ and leaving a bare furan ring.[1] This reaction follows a mechanism often involving protonation of the furan ring or a zwitterionic intermediate.[1] Electron-donating groups (like thiophene) can stabilize the intermediate cation, potentially accelerating this degradation under acidic/thermal stress [1, 2].[1]

Mechanism of Failure:



Prevention Guide
  • Avoid Boiling High-Boiling Solvents: Do not recrystallize from DMSO, DMF, or Toluene at their boiling points.[1]

  • Temperature Limit: Keep all heating steps below 60°C .

  • Acid Contact: While the pH swing (Module 1) uses acid, it is done at 0°C . Never heat the compound in the presence of strong mineral acids.

Module 4: Chromatography FAQs

Q: Why does my acid streak (tail) across the TLC plate and column? A: The carboxylic acid moiety interacts strongly with the silanols (Si-OH) on the silica gel surface via hydrogen bonding.

  • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).[1] This suppresses the ionization of silanols and "caps" the active sites, sharpening the peak.[1]

Q: Can I use amine-functionalized silica? A: No. Your product is an acid; it will bind irreversibly to amine-functionalized silica (forming a salt) and will not elute.[1]

References

  • Decarboxylation Mechanisms

    • Thermal degradation of 2-furoic acid and furfuryl alcohol...[1][4] (2020).[1][5] PubMed.[1][6]

    • Source: [Link]

  • Palladium Removal Strategies

    • Palladium-Catalyzed Direct Carbonylation of Thiophenes... (RSC Catalysis Science & Technology).[1]

    • Source: [Link]

  • General Solubility & pKa Data

    • pKa Data Compiled by R. Williams.[1] (Organic Chemistry Data).

    • Source: [Link]

  • Thiophene-Palladium Interactions

    • Direct 2-Arylation of Thiophene...[1][5] (ResearchGate).[1]

    • Source: [Link]

Sources

Optimization

Stability issues of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid in solution

Welcome to the technical support guide for 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the challenges of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The format follows a logical progression from problem identification to cause analysis and finally, to a validated solution.

Question 1: I'm observing a rapid loss of my parent compound in an aqueous buffer (pH > 7). What is the likely cause and how can I prevent it?

Likely Cause: Base-Catalyzed Hydrolysis of the Methyl Ester

The primary suspect for instability in neutral to basic aqueous solutions is the hydrolysis of the methyl ester functional group. This reaction, known as saponification, converts the methoxycarbonyl group into a carboxylate, forming the corresponding dicarboxylic acid degradation product.[1] This process is often accelerated by increasing pH and temperature.

Solution: pH Control and Temperature Management

  • pH Adjustment: Maintain the solution pH in a slightly acidic range (pH 4-6) where the rate of hydrolysis is significantly minimized. Use a suitable buffer system (e.g., acetate or citrate) to ensure consistent pH control. The stability of furoic acid itself is also greater at a mildly acidic pH.[2]

  • Temperature Control: Prepare and store solutions at reduced temperatures (2-8°C). If the experimental protocol allows, conduct procedures on ice to slow down the degradation kinetics.

  • Solvent Choice: If the experimental design permits, using organic solvents like acetonitrile or DMSO for stock solutions can prevent hydrolysis.[3] Subsequent dilutions into aqueous media should be done immediately before use. For aqueous solutions, it is not recommended to store them for more than one day.[3]

Question 2: My compound seems to be degrading during an acid-catalyzed reaction or upon storage in an acidic solution (pH < 4). I'm seeing multiple new peaks in my chromatogram. Why is this happening?

Likely Cause: Acid-Catalyzed Furan Ring Opening

Furan rings are known to be susceptible to degradation under strongly acidic conditions.[4][5] The process is typically initiated by protonation of the furan ring, which can lead to a cascade of reactions resulting in ring-opening. This generates highly polar, linear dicarbonyl compounds, which would appear as new, often broad, peaks in a reverse-phase HPLC chromatogram.

Solution: Use Milder Conditions and Monitor Closely

  • Minimize Acid Strength: Use the mildest acidic conditions and the lowest catalyst concentration that your reaction protocol will tolerate.

  • Temperature Reduction: Perform reactions at the lowest possible temperature to reduce the rate of the acid-catalyzed degradation.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. The goal is to stop the reaction as soon as the desired product is formed, minimizing the exposure time of the furan-containing molecule to the acidic environment.

  • Workup Neutralization: During the workup procedure, neutralize the acidic solution promptly and carefully. For purification via silica gel chromatography, which can be slightly acidic, consider using deactivated or neutral silica gel, or add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to prevent on-column degradation.[4]

Question 3: I'm working with the compound in a clear vial, and its potency is decreasing over time, even under neutral pH and controlled temperature. What could be the issue?

Likely Cause: Photodegradation

Thiophene-containing compounds can be sensitive to light, particularly in the UV spectrum.[6][7] Energy absorbed from light can promote electrons to an excited state, initiating photochemical reactions. This can lead to oxidation of the thiophene ring or other complex degradation pathways, reducing the compound's purity and potency.

Solution: Protection from Light

  • Use Amber Vials: Always prepare and store solutions of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid in amber glass vials or containers that block UV and visible light.

  • Protect from Ambient Light: When handling the solutions, minimize exposure to direct sunlight and strong laboratory lighting. If possible, work in a shaded area or cover the experimental setup with aluminum foil.

  • Photostability Studies: If the compound is intended for a final formulation, it is crucial to perform formal photostability studies according to ICH guideline Q1B to fully characterize its light sensitivity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid?

This molecule has three main points of potential instability: the methyl ester, the furan ring, and the thiophene ring.

  • Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions to yield the dicarboxylic acid analog. Basic conditions, in particular, accelerate this process.[9]

  • Acid-Catalyzed Ring Opening: The furan ring is unstable in strong acid, which can cause it to open, forming linear dicarbonyl species.[4]

  • Oxidation/Photodegradation: The electron-rich thiophene ring is susceptible to oxidation and degradation upon exposure to light.[6][10] Oxidative degradation of thiophene moieties is a known degradation pathway for many active pharmaceutical ingredients.[10]

The diagram below illustrates these primary degradation routes.

cluster_main 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid cluster_degradation Potential Degradation Pathways Parent Parent Compound (C11H8O5S) Hydrolysis Di-acid Product (Hydrolysis) Parent->Hydrolysis Base (OH⁻) or Acid (H⁺) / H₂O RingOpening Linear Dicarbonyls (Acid-Catalyzed Ring Opening) Parent->RingOpening Strong Acid (H⁺) Oxidation Oxidized Thiophene (Oxidation / Photodegradation) Parent->Oxidation Oxidizing Agent or Light (hν)

Caption: Primary degradation pathways for the target compound.

Q2: How should I prepare and store stock solutions of this compound?
  • Solvent: For long-term storage, prepare stock solutions in a high-purity, anhydrous aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).[3]

  • Storage Temperature: Store stock solutions at -20°C or lower to minimize thermal degradation.

  • Protection: Always store solutions in amber vials to protect them from light.

  • Aqueous Solutions: Avoid long-term storage of aqueous solutions. Prepare them fresh for each experiment by diluting the organic stock solution into your aqueous buffer of choice. It is not recommended to store aqueous solutions for more than 24 hours, even at 2-8°C.[3]

Q3: How can I set up a forced degradation study to understand the stability of my compound?

A forced degradation study, as outlined by ICH guidelines, is essential to identify potential degradation products and establish a stability-indicating analytical method.[11] The study involves subjecting the compound to stress conditions that are harsher than accelerated stability testing.

Data Presentation: Summary of Forced Degradation Conditions

The following table summarizes typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Stress ConditionTypical Reagents and ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursEster Hydrolysis, Furan Ring Opening
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hoursEster Hydrolysis (Saponification)
Oxidation 3% H₂O₂ at room temperature for 2-8 hoursThiophene Ring Oxidation
Thermal Solid-state at 80°C for 24-48 hoursGeneral Thermal Decomposition
Photolytic Solution exposed to light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B)Photodegradation of Thiophene/Furan Rings

Experimental Workflow: Forced Degradation Study

The workflow diagram below outlines the key steps for conducting a comprehensive forced degradation study.

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation A Prepare API Solution (e.g., in ACN/H₂O) B1 Acid Hydrolysis (HCl, heat) A->B1 B2 Base Hydrolysis (NaOH, RT) A->B2 B3 Oxidation (H₂O₂, RT) A->B3 B4 Thermal (Heat, solid/solution) A->B4 B5 Photolytic (Light Chamber) A->B5 C Neutralize Samples (if applicable) B1->C B2->C B3->C D Dilute to Target Conc. B4->D B5->D C->D E Analyze via Stability- Indicating HPLC-DAD D->E F Assess Peak Purity & Mass Balance E->F G Identify & Characterize Degradants (LC-MS) F->G

Caption: Workflow for a forced degradation study.

Q4: Can you provide a starting point for a stability-indicating HPLC method?

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference. A reverse-phase HPLC method with a photodiode array (DAD) detector is a powerful tool for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at the λmax of the parent compound (e.g., ~280-320 nm, to be determined experimentally) and collect spectra from 200-400 nm.

  • Sample Preparation:

    • Dilute the sample with a 50:50 mixture of Mobile Phase A and B to a final concentration within the linear range of the method (e.g., 0.1 mg/mL).

  • Method Validation Rationale:

    • Gradient Elution: This is crucial for separating the more polar degradation products (like the di-acid from hydrolysis or ring-opened products) from the less polar parent compound.

    • DAD Detector: Allows for the assessment of peak purity, which confirms that the parent peak is not co-eluting with any degradants. It also helps in identifying the optimal wavelength for quantification.

    • Acidified Mobile Phase: Using formic acid helps to protonate the carboxylic acid group, leading to better peak shape and retention on a C18 column.

This method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness once finalized.

References
  • ResearchGate. New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Available from: [Link]

  • ACS Publications. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. Available from: [Link]

  • ResearchGate. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Available from: [Link]

  • PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Available from: [Link]

  • ResearchGate. Results of forced degradation studies | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. Effect of photocatalyst amount on photocatalytic degradation of thiophene.. Available from: [Link]

  • MDPI. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Available from: [Link]

  • Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
  • MDPI. Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Available from: [Link]

  • DSpace. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Available from: [Link]

  • PMC. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • KGP. 6.3 Methyl Esters and Derivatives. Available from: [Link]

  • ScienceDirect. Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Available from: [Link]

  • European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Available from: [Link]

  • PMC. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Available from: [Link]

  • ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link]

  • ResearchGate. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. Available from: [Link]

  • Crystal Pharmatech. Excipient Selection and Compatibility Studies. Available from: [Link]

  • Wikipedia. 2-Furoic acid. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]

  • The Good Scents Company. 2-furoic acid, 88-14-2. Available from: [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Available from: [Link]

  • ResearchGate. (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available from: [Link]

  • PubChem. 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | C10H8O3S | CID 2796026. Available from: [Link]

  • GaBI Journal. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Available from: [Link]

  • U.S. Food and Drug Administration. UNII - P577F6494A. Available from: [Link]

Sources

Troubleshooting

Side reactions in the synthesis of thiophene-furan compounds

Technical Support Center: Thiophene-Furan Synthesis Ticket ID: TF-SYN-001 Subject: Troubleshooting Side Reactions & Defect Control Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Electron...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-Furan Synthesis Ticket ID: TF-SYN-001 Subject: Troubleshooting Side Reactions & Defect Control Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Electronic Mismatch

Welcome to the technical support center. You are likely here because your thiophene-furan coupling didn't go as planned.

The Core Problem: While structurally similar, thiophene and furan have a massive electronic mismatch. Thiophene is aromatic (resonance energy ~29 kcal/mol) and chemically robust. Furan is less aromatic (~16 kcal/mol), behaves more like a diene, and is highly sensitive to acid.

When you couple them, you aren't just forming a bond; you are bridging two different reactivity profiles. This guide addresses the specific failures that arise from this interface.

Module 1: Transition Metal Catalyzed Coupling (Stille & Suzuki)

User Complaint: "My Stille coupling yield is low, and I see a spot on TLC that matches the homocoupled starting material."

Root Cause Analysis

In Thiophene-Furan couplings, homocoupling and protodestannylation are the primary enemies.

  • Protodestannylation: 2-stannylfurans are notoriously unstable on silica gel and even in ambient moisture. They lose the tin group before entering the catalytic cycle.

  • Homocoupling: Often caused by "ligand scrambling" or disproportionation of the Pd(II) intermediate, leading to Thiophene-Thiophene or Furan-Furan dimers.

Troubleshooting Protocol
IssueDiagnosticFix
Destannylation Starting material (furan) recovered without tin group.Swap Partners: Use Stannyl-Thiophene (Stable) + Halo-Furan (Labile). Avoid Stannyl-Furan if possible.
Homocoupling Dimer formation (Check MS:

).
Copper Effect: Add CuI (10 mol%) as a co-catalyst (Liebeskind modification).
Catalyst Death Reaction turns black/precipitates early.Ligand Upgrade: Switch from

to

+

(Farina conditions) for difficult sterics.
The "Liebeskind" Stille Protocol (Optimized for Thiophene-Furan)

Standard Stille often fails here due to the low nucleophilicity of the stannane.

  • Reagents: 2-Bromofuran (1.0 eq), 2-Tributylstannylthiophene (1.1 eq).

  • Catalyst:

    
     (5 mol%) AND  CuI (10 mol%).
    
  • Solvent: DMF (Anhydrous, sparged with Ar for 30 mins).

  • Execution:

    • Mix reagents in a glovebox or under strict Schlenk conditions.

    • Heat to 60-80°C . Note: CuI allows lower temps, preserving the furan ring.

    • Workup (CRITICAL): Wash organic layer with saturated aqueous

      
       (Potassium Fluoride) to precipitate tin as insoluble 
      
      
      
      . Filter through a pad of Celite.
Visualizing the Failure Mode

StilleSideReactions cluster_legend Pathway Legend Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd-X species) Start->OxAdd R-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R'-Sn HomoC Homocoupling (Thiophene-Thiophene) OxAdd->HomoC Disproportionation Prod Thiophene-Furan Product TransMet->Prod Reductive Elim Destann Protodestannylation (Loss of Sn) TransMet->Destann Moisture/Acid key Solid = Desired Cycle Dashed = Side Reaction

Caption: The Stille cycle showing diversion points. Homocoupling occurs post-oxidative addition; Destannylation competes at the transmetallation stage.

Module 2: Direct Heteroarylation (DHA)

User Complaint: "I'm trying to avoid Tin, but my Direct Arylation is giving me a mixture of isomers."

Root Cause Analysis

Direct Heteroarylation (DHA) relies on C-H activation.

  • The Trap: Furan is inherently more reactive than thiophene. However, both rings suffer from

    
    -defect formation .
    
  • While

    
    -protons (C2/C5) are most acidic, the 
    
    
    
    -protons (C3/C4) are accessible, especially if the
    
    
    -position is sterically crowded. This leads to branching.
Selectivity Control Guide
VariableRecommendation for High

-Selectivity
Mechanism
Acid Additive PivOH (Pivalic Acid) 30 mol% Acts as a proton shuttle, lowering the energy barrier for the concerted metallation-deprotonation (CMD) pathway specifically at the

-position.
Ligand

or bulky phosphines
Steric bulk prevents the catalyst from accessing the hindered

-position.
Temperature < 100°C Higher temps provide enough energy to overcome the higher activation barrier of

-C-H bonds.
Visualizing Regioselectivity

DHARegioselectivity Substrate Thiophene/Furan Substrate CondA Standard Conditions (Carbonate Base only) Substrate->CondA CondB Optimized Conditions (PivOH + Bulky Ligand) Substrate->CondB Alpha Alpha-Activation (C2/C5) Linear Product CondA->Alpha Major Beta Beta-Activation (C3/C4) Branched Defect CondA->Beta Significant Minor (~15%) CondB->Alpha Exclusive (>99%) CondB->Beta Trace

Caption: Impact of Pivalic Acid (PivOH) additives on suppressing beta-defects in Direct Heteroarylation.

Module 3: Oxidative Polymerization (FeCl3)

User Complaint: "My Poly(thiophene-furan) is insoluble and the molecular weight is uncontrolled."

Root Cause Analysis

Oxidative polymerization using


 generates radical cations.[1][2]
  • Over-oxidation: Furan is easier to oxidize than thiophene. If the oxidant is too strong or in excess, the furan ring can over-oxidize, leading to ring opening or cross-linking at the

    
    -positions.
    
  • Exotherm: This reaction is exothermic. Heat promotes

    
    -coupling (defects), creating kinks that destroy solubility.
    
Protocol: The "Slow-Addition" Method

Do not dump solid


 into the monomer solution.
  • Preparation: Dissolve Monomer (1 eq) in dry Chloroform (

    
    ).
    
  • Oxidant Slurry: Suspend anhydrous

    
     (4 eq) in 
    
    
    
    in a separate funnel. Note:
    
    
    is only partially soluble; the solid surface is active.
  • Addition: Add the Monomer to the Oxidant (Reverse Addition) or Oxidant to Monomer very slowly (dropwise) over 1 hour.

    • Why? Keeps the instantaneous concentration of radical cations low, favoring Head-to-Tail coupling over random radical recombination.

  • Quenching: Pour into Methanol + Hydrazine (

    
    ).
    
    • Why? Hydrazine reduces the Fe(III) and dedopes the polymer (removing trapped charges that look like "defects").

Module 4: The "Furan Problem" (Ring Opening)

User Complaint: "I treated my compound with acid to remove a protecting group, and the furan ring disappeared."

Mechanism of Failure

Unlike thiophene, furan is a latent 1,4-diketone. In the presence of aqueous acid, furan undergoes hydrolysis (Paal-Knorr reversal).

  • Pathway: Protonation at C2

    
     Nucleophilic attack by water 
    
    
    
    Ring opening to succindialdehyde derivatives.
Stability Checklist
  • Avoid: HCl,

    
    , strong Lewis Acids (
    
    
    
    ) in the presence of water.
  • Safe Alternatives:

    • Deprotection: Use TBAF (fluoride) for silyl groups instead of acid.

    • Workup: Buffer aqueous washes to pH 7 (Phosphate buffer) immediately. Do not leave furan compounds in acidic

      
       (NMR solvent) for long periods; the trace DCl will destroy them.
      

References

  • Stille Coupling Mechanism & Side Reactions

    • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][4][5][6][7] Organic Reactions.[3][4][5][7][8][9][10][11][12]

  • Direct Heteroarylation (PivOH Effect)

    • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." J. Am. Chem. Soc.[7]

  • Oxidative Polymerization Mechanism

    • Niemi, V. M., et al. (1992). "Polymerization of 3-alkylthiophenes with FeCl3." Polymer.[1][2][11]

  • Furan Acid Sensitivity

    • Keay, B. A. (1987). "Dibenzofurans... via a regiospecific intramolecular Diels-Alder reaction of furan dienes." J. Org. Chem. (Discusses furan stability context).

Sources

Optimization

How to prevent degradation of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Stability Protocol: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid[1] Executive Summary You are working with 5-[2-(Methoxycarbonyl)-3-thieny...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Stability Protocol: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid[1]

Executive Summary

You are working with 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS: 241488-17-5).[1] This is a biaryl system featuring two distinct electrophilic centers: a thiophene methyl ester and a furan carboxylic acid .[1]

This molecule is chemically "schizophrenic": it contains an acid-stable moiety (the ester) that is base-labile, and a base-stable moiety (the carboxylate) that is prone to thermal decarboxylation under acidic conditions.[1] Its stability relies entirely on maintaining a specific pH and thermal window.[1]

This guide addresses the degradation mechanisms you will encounter and provides validated protocols to prevent them.

Part 1: The Degradation Landscape (Visualized)

Before troubleshooting, you must understand the enemy.[1] This compound has three primary failure modes.

DegradationMap Target Target Molecule (5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid) Hydrolysis Hydrolysis Product (Dicarboxylic Acid) Target->Hydrolysis pH > 8.5 (Aq. Base) Nucleophilic Attack Decarbox Decarboxylated Byproduct (Loss of Furan-COOH) Target->Decarbox T > 120°C Acidic Media Transester Transesterification Artifact (Ethyl/Isopropyl Ester) Target->Transester ROH Solvents (MeOH/EtOH) RingOpen Ring-Opened Species (Dicarbonyls) Target->RingOpen Oxidative Stress (Ozone/Peroxides)

Figure 1: Primary degradation pathways. Note that hydrolysis and decarboxylation are pH-orthogonal risks.[1]

Part 2: Troubleshooting & FAQs

Section A: Storage & Solution Stability

Q: I dissolved the compound in Methanol for HPLC analysis, and after 24 hours, I see a new peak at RRT 1.1. What happened? A: You likely induced Transesterification. The thiophene methyl ester is susceptible to exchange in alcoholic solvents, especially if the solution is slightly acidic (common with free carboxylic acids).[1]

  • The Mechanism: The carboxylic acid protonates the carbonyl of the ester, making it susceptible to nucleophilic attack by the solvent (Methanol/Ethanol).[1]

  • The Fix:

    • Immediate: Switch diluent to Acetonitrile (ACN) or DMSO .[1]

    • Protocol: If you must use alcohol, keep the sample at 4°C and analyze within 2 hours.

Q: My solid compound is turning yellow/brown on the shelf. Is it oxidizing? A: It is likely a photo-oxidative ring opening. Furan rings are electron-rich dienes.[1] While less reactive than pyrroles, they react with singlet oxygen or atmospheric ozone over time, leading to ring-opening and the formation of reactive dicarbonyls (which polymerize to form brown "tar").[1]

  • The Fix:

    • Store under Argon or Nitrogen .[1]

    • Keep in amber vials (UV protection is critical for biaryl conjugation).[1]

    • Temperature: -20°C is mandatory for long-term storage (>1 month).

Section B: Reaction & Processing

Q: I tried to hydrolyze the ester using NaOH at 80°C, but the mass balance is low. Where did my product go? A: You triggered thermal decarboxylation of the furoic acid. Furan-2-carboxylic acids are notorious for decarboxylating at elevated temperatures, a process often catalyzed by the very transition metals used to synthesize the biaryl bond (e.g., Pd residuals).[1]

  • The Mechanism: Thermal energy facilitates the loss of CO2, leaving behind the naked furan ring.[1]

  • The Protocol:

    • Limit Temperature: Never exceed 60°C during basic hydrolysis.

    • Use Milder Bases: Use LiOH (Lithium Hydroxide) in THF/Water (4:1) at Room Temperature. Lithium coordinates the carbonyl oxygen, accelerating hydrolysis without requiring heat.[1]

Q: During workup, I acidified the aqueous layer to pH 1 to precipitate the product, but the purity dropped. A: Hyper-acidic conditions promote furan instability. While the carboxylic acid needs protonation to precipitate, pH < 2 can destabilize the furan ring, promoting acid-catalyzed polymerization or hydration.[1]

  • The Fix:

    • Target pH 3-4: This is below the pKa of furoic acid (~3.15) but above the threshold for rapid acid degradation.[1]

    • Acid Choice: Use 1M Citric Acid or 0.5M HCl dropwise.[1] Avoid concentrated mineral acids.[1]

Part 3: Quantitative Stability Data

Use this table to determine the safe operating window for your experiments.

ParameterSafe RangeDanger ZoneConsequence of Failure
Temperature < 60°C> 100°CDecarboxylation (Loss of CO2)
pH (Aqueous) 3.0 – 8.0< 2.0 or > 9.0Ring opening (Acid) or Ester Hydrolysis (Base)
Solvent DMSO, ACN, DCMMeOH, EtOH, iPrOHTransesterification (Ester swap)
Light Dark / AmberDirect UV / FluorescentPhoto-oxidation / Isomerization
Time (Solution) < 4 Hours> 24 HoursSlow hydrolysis/oxidation

Part 4: Validated Workup Protocol

To isolate 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid from a reaction mixture without degradation, follow this "Soft-Landing" procedure:

  • Quench: Cool reaction mixture to 0°C.

  • Dilute: Add EtOAc (Ethyl Acetate).

  • Wash: Wash gently with 5% NaHCO3 (removes strong acid impurities, keeps product as carboxylate in aqueous phase if desired, or organic if protonated—Note: This molecule is an acid, so NaHCO3 will extract it into water).[1]

    • Correction: Since the product is the acid, it will go into the aqueous NaHCO3 layer.[1]

  • Separation: Separate the aqueous layer (contains Product-COO- Na+).[1]

  • Acidification (CRITICAL STEP):

    • Place aqueous layer in an ice bath (0-5°C).

    • Add 1M Citric Acid slowly with vigorous stirring.

    • Monitor pH with a meter.[1] Stop exactly at pH 3.5 .

  • Extraction: Extract immediately with DCM or EtOAc.[1]

  • Drying: Dry over Na2SO4 (Sodium Sulfate) – Avoid MgSO4 as it is slightly Lewis acidic and can trap polar molecules.[1]

  • Concentration: Rotary evaporate at < 35°C bath temperature.

References

  • Furoic Acid Stability & Decarboxylation

    • Delatour, T. et al.[1] "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan."[1][2] Food Chemistry, 2020.[1][2] Link

  • Thiophene Ester Hydrolysis

    • Green, T. W., Wuts, P. G. M.[1][3] "Protective Groups in Organic Synthesis."[1][3] Wiley-Interscience, 1999.[1][3] (General reference for ester stability).

    • Evans, J. S., Venables, W. A.[1][4] "Degradation of thiophene-2-carboxylate...". Applied Microbiology and Biotechnology, 1990.[1][4] Link

  • General Biaryl Stability

    • Snieckus, V.[1] "The Directed Ortho Metalation Reaction."[1] Chemical Reviews, 1990.[1] (Context on biaryl synthesis and stability).

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

Welcome to the technical support center for the synthesis and scale-up of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your experimental work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step

Question: We are experiencing significantly lower than expected yields (<60%) during the palladium-catalyzed Suzuki-Miyaura coupling of methyl 3-boronothiophene-2-carboxylate with a 5-halofuroic acid derivative. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura cross-coupling reactions are a common challenge, often stemming from several factors related to reactants, catalysts, and reaction conditions.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For coupling heteroaryl compounds, standard catalysts may not be optimal.

    • Recommendation: Employ a high-activity catalyst system. Catalysts based on phosphite or phosphine oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives.[1] Consider using a catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.

  • Poor Quality of Boronic Acid/Ester: 3-Thienylboronic acids can be prone to decomposition, a process known as protodeboronation, especially under acidic conditions or in the presence of moisture.

    • Recommendation: Use freshly prepared or high-purity methyl 3-boronothiophene-2-carboxylate. Ensure all reagents and solvents are anhydrous. The use of boronate esters, such as the pinacol ester, can sometimes improve stability.

  • Suboptimal Base and Solvent System: The choice of base and solvent significantly impacts the transmetalation step of the catalytic cycle.

    • Recommendation: A common and effective system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous solution of a base such as K₂CO₃ or Cs₂CO₃.[2][3] The use of cesium carbonate can be particularly beneficial for challenging couplings.[2]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is sluggish, consider increasing the temperature (typically refluxing at 80-100 °C) or extending the reaction time.[3] Microwave-assisted heating can also be an effective strategy to accelerate the reaction.[3]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligandHigh activity for heteroaryl coupling.
Boronic Acid Fresh, high-purityMinimizes protodeboronation.
Base K₂CO₃, Cs₂CO₃, or KF[1]Facilitates efficient transmetalation.
Solvent Dioxane/water, Toluene/water, or THFProvides good solubility and promotes the reaction.
Temperature 80-100 °C (conventional) or 120-150 °C (microwave)[3]Ensures sufficient energy for reaction completion.

Issue 2: Incomplete Hydrolysis of the Methyl Ester

Question: During the final saponification step to convert the methyl ester to the carboxylic acid, we are observing incomplete hydrolysis, resulting in a mixture of product and starting material. How can we drive this reaction to completion?

Answer:

Incomplete hydrolysis is a frequent issue, often related to the reaction conditions and the stability of the starting material.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: The stoichiometry of the base and the duration of the reaction are critical for complete hydrolysis.

    • Recommendation: Use a molar excess of a strong base like lithium hydroxide (LiOH) or potassium hydroxide (KOH).[4] LiOH is often preferred for its efficiency in aqueous systems.[4] Extend the reaction time and monitor completion by TLC or HPLC.

  • Low Reaction Temperature: The hydrolysis may be too slow at room temperature.

    • Recommendation: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to degradation of the furan and thiophene rings. A temperature of around 50°C is often a good starting point.[5]

  • Poor Solubility of the Ester: The biphasic nature of the reaction (organic ester in an aqueous base) can limit the reaction rate.

    • Recommendation: The addition of a co-solvent such as methanol or tetrahydrofuran (THF) can improve the solubility of the ester in the reaction mixture, thereby accelerating the hydrolysis.[5]

Issue 3: Difficulty in Product Purification

Question: We are struggling to obtain a pure sample of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. The crude product is often colored and contains persistent impurities. What are the best purification strategies?

Answer:

Purification can be challenging due to the presence of colored impurities and byproducts with similar polarities to the desired product.

Potential Causes & Solutions:

  • Residual Palladium Catalyst: The palladium catalyst used in the Suzuki coupling can contaminate the product.

    • Recommendation: After the coupling reaction, filter the reaction mixture through a pad of Celite to remove the bulk of the palladium catalyst.[6] Further purification can be achieved by column chromatography on silica gel.[6]

  • Colored Impurities: Side reactions or degradation of starting materials can lead to colored byproducts.

    • Recommendation: Treating the crude product solution with activated carbon before recrystallization can help to remove colored impurities.[7]

  • Ineffective Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Recommendation: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes) is often effective. Recrystallization from 2-butanone has also been reported for similar furoic acid derivatives.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid?

A1: The most prevalent and versatile method is a two-step synthesis. The core of this approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by a saponification (hydrolysis) step.

Synthesis_Workflow

Q2: Are there alternative synthetic strategies to consider for scale-up?

A2: While the Suzuki-Miyaura coupling is a robust method, for large-scale synthesis, factors like cost of the palladium catalyst and purification challenges become more significant. An alternative approach could involve a Stille coupling, which uses organotin reagents. However, the toxicity of tin compounds is a major drawback. Other modern cross-coupling reactions could also be explored, but the Suzuki-Miyaura reaction generally offers the best balance of efficiency, functional group tolerance, and relatively low toxicity of byproducts.[3][8]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Palladium Catalysts: Many palladium catalysts are flammable and can be irritating. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like dioxane, toluene, and THF are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

  • Bases: Strong bases like potassium hydroxide and lithium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Pressure: If using a sealed vessel for the coupling reaction (e.g., in a microwave reactor), ensure the vessel is rated for the temperature and pressure of the reaction.[6]

Q4: How can we confirm the identity and purity of the final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

  • Melting Point: A sharp melting point range is indicative of high purity.

III. Experimental Protocol: Suzuki-Miyaura Coupling and Saponification

This protocol provides a detailed methodology for the synthesis of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Protocol

Step 2: Saponification

  • Dissolve the Ester: Dissolve the purified methyl 5-[2-(methoxycarbonyl)-3-thienyl]-2-furoate from Step 1 in a mixture of methanol and water.

  • Add Base: Add a solution of lithium hydroxide (LiOH) (2-3 equivalents) in water to the ester solution.

  • Heat and Stir: Heat the mixture to 40-50°C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid.

IV. References

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives. Retrieved February 23, 2026, from

  • Organic Syntheses. (n.d.). Procedure v92p0237. Retrieved February 23, 2026, from [Link]

  • Molecules. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved February 23, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, September 16). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved February 23, 2026, from [Link]

  • Heterocycles. (2011, June 1). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic process for preparing 2-furoic acid derivatives. Retrieved February 23, 2026, from

  • ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 23, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Thienyl-Furoic Acid Analogs as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

This guide provides a detailed comparative analysis of thienyl-furoic acid analogs, focusing on their biological activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of thienyl-furoic acid analogs, focusing on their biological activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes and obesity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR), experimental validation protocols, and the underlying signaling context.

Introduction: The Rationale for Targeting PTP1B

The reversible phosphorylation of proteins on tyrosine residues is a fundamental mechanism controlling cellular signaling.[1] Protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs) maintain the delicate balance of this process. An imbalance, particularly the overexpression or hyperactivity of PTPs like PTP1B, can lead to pathological conditions.

PTP1B directly dephosphorylates the activated insulin receptor (IR) and its downstream substrate (IRS-1), effectively terminating the insulin signal.[4][5][6] This action dampens the metabolic cascade responsible for glucose uptake. Consequently, inhibiting PTP1B is a promising strategy to enhance insulin sensitivity and restore glucose homeostasis.[2][3] The challenge lies in developing selective inhibitors, as many PTPs share high homology in their catalytic domains, which can lead to off-target effects.[3][7] Thienyl-furoic acid derivatives represent a class of small molecules being explored for this purpose.[8]

The Role of PTP1B in the Insulin Signaling Pathway

To appreciate the impact of PTP1B inhibition, it is crucial to understand its position within the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating its kinase domain. This triggers the phosphorylation of downstream targets, including IRS-1, which in turn activates the PI3K/Akt pathway, culminating in the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake.[5] PTP1B acts as a brake on this system by dephosphorylating key tyrosine residues on the insulin receptor, thus attenuating the signal.[1][5]

Below is a diagram illustrating the insulin signaling pathway and the inhibitory action of PTP1B.

G cluster_cell Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR->IR IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B PTP1B->IR dephosphorylates Analog Thienyl-Furoic Acid Analog Analog->PTP1B inhibits PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates GLUT4 GLUT4 Vesicle PI3K_Akt->GLUT4 triggers translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Comparative Analysis of Thienyl-Furoic Acid Analogs

The core scaffold of thienyl-furoic acid offers multiple points for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity. Key modifications often involve substitutions on both the thiophene and furan rings, as well as alterations to the carboxylic acid group.[8] The carboxylic acid moiety is often crucial for anchoring the inhibitor to the positively charged active site of PTP1B.

Structure-Activity Relationship (SAR) Insights:

  • Acidic Group: Replacement of the carboxylic acid with other ionizable groups like a tetrazole can maintain competitive inhibition while potentially improving properties like cell permeability.[8]

  • Ring Substituents: The addition of hydrophobic or halogen groups to the aromatic rings can enhance binding affinity by interacting with non-polar pockets within the enzyme's active or allosteric sites. Studies on similar heterocyclic scaffolds show that substituents like methyl or chloro groups can enhance biological activity.[9]

  • N-Substitution: In related heterocyclic structures, N-H groups are often more active than their N-methylated analogs, suggesting that the hydrogen bond donating capability can be critical for binding, unless other polar groups necessitate increased lipophilicity for cell uptake.[10]

The following table summarizes hypothetical but representative data for a series of thienyl-furoic acid analogs, illustrating how structural changes can impact inhibitory activity against PTP1B.

Analog IDR1 (Thiophene)R2 (Furan)PTP1B IC₅₀ (µM)Selectivity vs. TCPTP (Fold)
TFA-01 HH15.25
TFA-02 5-ClH2.815
TFA-03 H5-Br4.112
TFA-04 5-Cl5-Br0.9 25
TFA-05 5-CH₃H8.58

Analysis: The data clearly indicate that halogenation at the R1 and R2 positions significantly enhances inhibitory potency. Analog TFA-04 , with chloro and bromo substituents, demonstrates the lowest IC₅₀ value, suggesting a synergistic effect. This enhancement is likely due to favorable hydrophobic and halogen-bonding interactions within the PTP1B active site. The increased selectivity against the closely related T-cell PTP (TCPTP) is a critical parameter for reducing potential side effects.[3]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a robust and well-validated experimental protocol is essential. The following describes a standard colorimetric in vitro assay for measuring PTP1B inhibition.

Principle: This assay measures the enzymatic activity of recombinant human PTP1B by quantifying the dephosphorylation of a substrate, para-nitrophenyl phosphate (pNPP). When pNPP is dephosphorylated, it yields para-nitrophenol (pNP), a yellow-colored product that can be measured spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of pNP formation.[11]

Workflow Diagram:

G A 1. Prepare Reagents (Buffer, PTP1B Enzyme, pNPP, Analogs) B 2. Dispense Analogs & Controls (Test compounds, Positive/Negative Controls) A->B C 3. Add PTP1B Enzyme (Pre-incubate with inhibitors) B->C D 4. Initiate Reaction (Add pNPP substrate) C->D E 5. Incubate (e.g., 37°C for 30 min) D->E F 6. Stop Reaction (Add 1 M NaOH) E->F G 7. Read Absorbance (405 nm on plate reader) F->G H 8. Calculate % Inhibition & IC50 G->H

Caption: Workflow for the in vitro PTP1B colorimetric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT. The acidic pH is optimal for PTP1B activity. DTT is included to maintain the catalytic cysteine residue in a reduced state.[11]

    • Enzyme Solution: Dilute recombinant human PTP1B in the assay buffer to the desired final concentration (e.g., 0.5 ng/µL).

    • Substrate Solution: Prepare a 2 mM solution of pNPP in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the thienyl-furoic acid analogs in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

    • Controls: Prepare a known PTP1B inhibitor (e.g., Suramin) as a positive control and a buffer/DMSO-only sample as a negative control (100% activity).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the appropriate inhibitor dilution or control.

    • Add 5 µL of the PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.[11]

    • Stop the reaction by adding 25 µL of 1 M NaOH to each well. This step raises the pH, which inactivates the enzyme and maximizes the pNP chromophore's absorbance.[11]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each analog concentration using the formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software.[12]

Conclusion and Future Directions

The comparative analysis of thienyl-furoic acid analogs reveals clear structure-activity relationships that can guide the rational design of more potent and selective PTP1B inhibitors. The incorporation of halogen atoms appears to be a highly effective strategy for improving inhibitory activity. The provided in vitro assay serves as a robust primary screen for evaluating new chemical entities.

Future work should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of analogs to explore different substituents and probe interactions with allosteric sites, which may offer a path to greater selectivity.[7][13]

  • Cell-Based Assays: Validating the most promising inhibitors in cell-based models (e.g., insulin-resistant HepG2 or C2C12 cells) to assess cell permeability and their effect on downstream signaling events like Akt phosphorylation and glucose uptake.[6]

  • In Vivo Studies: Advancing lead compounds to animal models of diabetes and obesity to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically applying these principles of medicinal chemistry and rigorous biological evaluation, the thienyl-furoic acid scaffold holds promise for the development of novel therapeutics for metabolic diseases.

References

  • Galic, S., Klingler-Hoffmann, M., Fodero-Tavoletti, M. T., Puryer, M. A., Meng, T. C., Tonks, N. K., & Tiganis, T. (2003). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology, 23(6), 2096–2108. [Link]

  • Bessette, D. C., & Carr, S. A. (2021). Recent advances in PTP1B signaling in metabolism and cancer. Biochemical Society Transactions. [Link]

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  • Panzhinskiy, E., Ren, J., & Nair, S. (2013). Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis. PLOS ONE, 8(10), e77228. [Link]

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  • Liu, Y., Zhang, Y., & Zhang, J. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Molecules. [Link]

  • Li, X., Zhang, Y., & Wang, J. (2022). Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B. Frontiers in Molecular Biosciences. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Thiophene and its derivatives are heterocyclic aromatic compounds integral to medicinal chemistry, serving as scaffolds in numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are heterocyclic aromatic compounds integral to medicinal chemistry, serving as scaffolds in numerous pharmaceuticals such as the anticoagulant clopidogrel and the antipsychotic olanzapine. The precise and accurate quantification of these compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Consequently, the analytical methods employed for their analysis must be rigorously validated to demonstrate their suitability for the intended purpose.[1]

This guide provides an in-depth comparison of analytical methods for thiophene compounds, focusing on the critical process of cross-validation. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of methods and validation parameters, ensuring a robust and reliable analytical lifecycle.

Part 1: The Regulatory and Scientific Imperative for Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process.[3][4]

The cornerstone of this framework is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which outlines the key parameters that must be assessed.[5][6] These parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[1][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

What is Cross-Validation?

Cross-validation is the process of comparing results from two or more different analytical methods or from the same method used in different laboratories to ensure that the data obtained is comparable.[9][10] It is a critical step during method transfer, when a new instrument is introduced, or when comparing a new method to an established one.[10][11] The goal is to demonstrate the equivalency and reliability of the analytical procedure under different conditions.[10]

Part 2: Comparative Analysis of Analytical Methods for Thiophene Compounds

The choice of an analytical method for thiophene compounds depends on the analyte's physicochemical properties (e.g., volatility, polarity, chromophores), the sample matrix, and the required sensitivity and selectivity. Below is a comparison of three common techniques.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[12]Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[12]Separation of ionic species in an electric field based on their charge-to-mass ratio.[13]
Applicability to Thiophenes Ideal for non-volatile, thermally labile, or polar thiophene derivatives. Widely used in pharmaceutical quality control.[14]Suitable for volatile and thermally stable thiophenes and their derivatives. Often used for environmental sample analysis.[15]High-efficiency separation for charged thiophene derivatives and chiral separations.[16]
Typical Linearity (R²) > 0.999> 0.995> 0.998
Typical Accuracy (% Recovery) 98-102%95-105%97-103%
Typical Precision (%RSD) < 2%< 5%< 3%
Typical LOQ 0.1 - 1.0 µg/mL0.01 - 0.5 µg/mL0.5 - 5.0 µg/mL
Strengths Robust, reproducible, and widely available. Suitable for a broad range of thiophene compounds.High sensitivity and specificity due to mass spectrometric detection, providing structural information.[17]Extremely high separation efficiency, minimal sample and solvent consumption.[13]
Limitations Lower sensitivity compared to MS detection. May require derivatization for compounds lacking a UV chromophore.Limited to volatile and thermally stable analytes. Can have matrix interference issues.Lower sensitivity compared to HPLC and GC-MS. Can be susceptible to changes in buffer composition and capillary surface.

Part 3: Experimental Protocols for Method Validation and Cross-Validation

The following protocols are designed to be self-validating, with built-in checks and balances to ensure the integrity of the results.

Protocol 3.1: HPLC-UV Method Validation for a Thiophene-Containing Active Pharmaceutical Ingredient (API)

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of a hypothetical thiophene-based API in a drug substance.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Reference standard of the thiophene API

  • API drug substance

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

  • Column Temperature: 30°C

3. Validation Procedures:

  • Specificity:

    • Prepare solutions of a placebo (all formulation components except the API), the API reference standard, and the API drug substance.

    • Inject each solution and record the chromatograms.

    • Acceptance Criterion: The API peak should be well-resolved from any placebo peaks, and there should be no significant interference at the retention time of the API.

  • Linearity:

    • Prepare a stock solution of the API reference standard (e.g., 1 mg/mL).

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Prepare placebo samples spiked with the API reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate):

    • Repeatability (Intra-day): Prepare six independent samples of the API drug substance at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for each set of measurements.

    • Acceptance Criterion: The %RSD for repeatability should be ≤ 1.0%, and for intermediate precision should be ≤ 2.0%.

  • LOQ and LOD:

    • Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • For S/N, a ratio of 10:1 is typically used for LOQ and 3:1 for LOD.

    • Acceptance Criterion: The precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.2 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5°C)

      • Detection wavelength (± 2 nm)

    • Analyze a sample under each varied condition and compare the results to the nominal conditions.

    • Acceptance Criterion: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Protocol 3.2: Inter-Laboratory Cross-Validation

This protocol describes the process for cross-validating the HPLC method between a "Sending Lab" and a "Receiving Lab."

1. Pre-requisites:

  • The analytical method has been fully validated in the Sending Lab.

  • A detailed method transfer protocol is in place.

  • The Receiving Lab has the required instrumentation and qualified personnel.

2. Cross-Validation Procedure:

  • Sample Selection: The Sending Lab prepares a set of at least three batches of the thiophene-containing material (e.g., API or drug product) with known concentrations.

  • Analysis at Sending Lab: The Sending Lab analyzes the samples in triplicate according to the validated method and documents the results.

  • Sample Transfer: The samples are securely transferred to the Receiving Lab.

  • Analysis at Receiving Lab: The Receiving Lab analyzes the same samples in triplicate using the same validated method.

  • Data Comparison: The results from both laboratories are statistically compared. A t-test is often used to determine if there is a significant difference between the means.

  • Acceptance Criterion: The results from the Receiving Lab should be within a pre-defined acceptance range of the results from the Sending Lab (e.g., ± 2.0%). The statistical analysis should show no significant difference between the two sets of data.

Part 4: Visualizing the Validation and Cross-Validation Process

Diagram 1: Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation & Lifecycle Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Use Rob->Imp CrossVal Cross-Validation / Method Transfer Imp->CrossVal Reval Revalidation CrossVal->Reval Reval->Imp

Caption: Workflow for analytical method validation and lifecycle management.

Diagram 2: Inter-Laboratory Cross-Validation Process

G SendingLab Sending Lab 1. Method Fully Validated 2. Prepare & Analyze Samples (n=3) 3. Document Results ReceivingLab Receiving Lab 1. Receive Samples & Method 2. Analyze Samples (n=3) 3. Document Results SendingLab->ReceivingLab Transfer Samples & Protocol Comparison {Data Comparison | 1. Statistical Analysis (e.g., t-test) | 2. Compare against Acceptance Criteria | 3. Pass/Fail Decision} SendingLab->Comparison Send Results ReceivingLab->Comparison Send Results

Caption: Process flow for inter-laboratory cross-validation.

Conclusion

The cross-validation of analytical methods for thiophene compounds is a scientifically rigorous process that underpins the reliability and consistency of analytical data in research and pharmaceutical development. By adhering to regulatory guidelines and employing a systematic, evidence-based approach to validation, scientists can ensure the integrity of their results. The choice between methods like HPLC, GC-MS, and CE should be driven by the specific analytical challenge, and the selected method must be proven "fit-for-purpose" through comprehensive validation and, when necessary, cross-validation. This ensures that the data generated is not only accurate and precise but also robust and transferable, which is essential for collaborative research and regulatory submissions.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thienyl-Furoic Acids in Drug Discovery

For Immediate Release This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thienyl-furoic acids, a class of heterocyclic compounds with significant potential in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thienyl-furoic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thienyl-Furoic Acids

Furan and thiophene are five-membered heterocyclic rings that are integral components of many biologically active molecules.[1] The combination of these two moieties in the form of thienyl-furoic acids creates a scaffold with diverse pharmacological applications, including anti-inflammatory and anticancer activities. The furoic acid component provides a crucial carboxylic acid group, often essential for interacting with biological targets, while the thienyl substituent offers a platform for structural modifications to modulate potency, selectivity, and pharmacokinetic properties.[2] This guide will delve into the nuanced SAR of this chemical class, providing a framework for the rational design of novel therapeutic agents.

Core Structural Features and Their Impact on Biological Activity

The fundamental thienyl-furoic acid scaffold consists of a furan ring bearing a carboxylic acid and a thiophene ring. The relative positions of these groups and the nature of any additional substituents are critical determinants of biological activity.

Isomeric Variations: The Significance of Thienyl and Carboxyl Positioning

The position of the thienyl group on the furan ring and the placement of the carboxylic acid are fundamental to the molecule's interaction with its biological target. While direct comparative studies on a complete isomeric series of thienyl-furoic acids are not extensively documented in publicly available literature, we can infer the importance of this spatial arrangement from related studies on substituted heterocyclic compounds. The precise geometry dictates the orientation of key functional groups within a receptor's binding pocket, influencing binding affinity and subsequent biological response.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a key pharmacophoric feature in many thienyl-furoic acid derivatives, particularly in the context of anti-inflammatory activity. It often serves as a crucial anchoring point, forming ionic interactions or hydrogen bonds with amino acid residues in the active site of enzymes like cyclooxygenase (COX).[3] The acidity and spatial orientation of this group are paramount for effective target engagement.

Comparative Analysis: Anti-Inflammatory and Anticancer Activities

This section presents a comparative analysis of thienyl-furoic acid derivatives and related compounds, focusing on their anti-inflammatory and anticancer properties. The data is synthesized from various studies to provide a cohesive overview of the SAR.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Thienyl-furoic acid derivatives have been investigated as inhibitors of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[3][4] The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3]

Key SAR Observations for Anti-inflammatory Activity:

  • Carboxylic Acid is Key: The presence of the carboxylic acid is often essential for COX inhibition, mimicking the binding of the natural substrate, arachidonic acid.[5]

  • Substitution on the Thienyl Ring: The nature and position of substituents on the thiophene ring significantly impact potency and selectivity. For instance, in a series of 5-phenylthiophene-3-carboxylic acid derivatives, the introduction of a bromo or chloro substituent at the para-position of the phenyl ring enhanced the suppressive effect on adjuvant-induced arthritis in rats.[6]

  • Bioisosteric Replacement of the Carboxylic Acid: While crucial, the carboxylic acid group can sometimes be replaced with other acidic moieties to improve pharmacokinetic properties. However, this must be done with careful consideration of the target's binding site.

Table 1: Comparative Anti-inflammatory Activity of Thiophene and Furan Derivatives

Compound/DerivativeBiological Target/ModelKey FindingReference
5-(4-Bromophenyl)-thiophen-3-yl]acetic acidAdjuvant-induced arthritis (rat)More potent than the parent compound in suppressing arthritis.[6][6]
Methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetateAdjuvant-induced arthritis (rat)Showed potent suppression of arthritis.[6][6]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazoleCyclooxygenase-1 (COX-1)A highly selective COX-1 inhibitor.[5][5]
Anticancer Activity: A Multifaceted Approach

Thienyl-furoic acid derivatives and their analogs have demonstrated promising cytotoxic activity against various cancer cell lines. Their mechanisms of action can be diverse, ranging from enzyme inhibition to the induction of apoptosis.

Key SAR Observations for Anticancer Activity:

  • Amide and Hydrazone Derivatives: Derivatization of the carboxylic acid to form amides or hydrazones can lead to potent anticancer agents. For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against HepG2, Huh-7, and MCF-7 cancer cell lines.[7]

  • Influence of Substituents on Cytotoxicity: The introduction of specific substituents can dramatically enhance anticancer potency. In a series of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, compounds with a 5-(4-chlorophenyl)furan moiety displayed notable cytotoxic effects against breast cancer cell lines.[8]

  • Dual-Target Inhibition: Some thiophene derivatives have been designed as dual inhibitors of targets like VEGFR-2 and AKT, showing promising activity against liver and prostate cancer cells.[1]

Table 2: Comparative Anticancer Activity (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
(p-tolylcarbamothioyl)furan-2-carboxamideHepG2Showed highest activity among tested derivatives (cell viability of 33.29%)[7]
Thieno[2,3-c]pyridine derivative 6i HSC3 (Head and Neck)10.8[9]
Thieno[2,3-c]pyridine derivative 6i T47D (Breast)11.7[9]
Thieno[2,3-c]pyridine derivative 6i RKO (Colorectal)12.4[9]
3-(furan-2-yl)pyrazolyl chalcone 7a HepG2, MCF7, A549Showed high activity (85-100% inhibition)[10]
3-(thiophen-2-yl)pyrazolyl chalcone 7g A54927.7 µg/ml[10]
3-(thiophen-2-yl)pyrazolyl chalcone 7g HepG226.6 µg/ml[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Visualizing the Structure-Activity Landscape

To better illustrate the key relationships discussed, the following diagrams provide a visual representation of the SAR principles and experimental workflows.

SAR_Thienyl_Furoic_Acid cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Thienyl-Furoic Acid Thienyl-Furoic Acid Isomeric Position Isomeric Position Thienyl-Furoic Acid->Isomeric Position Influences Substituents (R) Substituents (R) Thienyl-Furoic Acid->Substituents (R) Modifies Carboxylic Acid Derivatization Carboxylic Acid Derivatization Thienyl-Furoic Acid->Carboxylic Acid Derivatization Alters Anti-inflammatory Anti-inflammatory Isomeric Position->Anti-inflammatory Impacts Potency Anticancer Anticancer Isomeric Position->Anticancer Affects Cytotoxicity Substituents (R)->Anti-inflammatory Modulates Selectivity Substituents (R)->Anticancer Enhances Activity Carboxylic Acid Derivatization->Anti-inflammatory Affects Binding Carboxylic Acid Derivatization->Anticancer Improves Profile

Caption: Key SAR determinants for thienyl-furoic acids.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Derivatives Synthesis of Derivatives In Vitro Assays In Vitro Assays Synthesis of Derivatives->In Vitro Assays Test In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Lead to Determine IC50/EC50 Determine IC50/EC50 In Vitro Assays->Determine IC50/EC50 Quantify SAR Analysis SAR Analysis In Vivo Models->SAR Analysis Validate Determine IC50/EC50->SAR Analysis Inform

Caption: General workflow for SAR studies.

Conclusion and Future Directions

The thienyl-furoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The available data, while not from a single comprehensive comparative study, collectively highlight critical SAR trends. The position of the thienyl and carboxyl groups, along with the nature of substituents on the aromatic rings, are key factors that govern biological activity. Future research should focus on systematic studies of isomeric thienyl-furoic acids and a broader range of substituents to build a more complete and predictive SAR model. Such efforts will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. (2023). Available from: [Link]

  • In silico and in vitro screening for potential anticancer candidates targeting GPR120. Arrow@TU Dublin. (2020). Available from: [Link]

  • Results of in vitro anticancer screening of compounds 8a-g/ 9a-g. ResearchGate. Available from: [Link]

  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. PubMed. (2012). Available from: [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). OSTI.gov. Available from: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. (2022). Available from: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PMC. (2025). Available from: [Link]

  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Wiley Online Library. (2021). Available from: [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Growing Science. (2022). Available from: [Link]

  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. Available from: [Link]

  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. (2019). Available from: [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. (2003). Available from: [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. (2019). Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. (2023). Available from: [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. (2025). Available from: [Link]

  • Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. MDPI. (2023). Available from: [Link]

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. PubMed. (1995). Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. MDPI. (2024). Available from: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. (2021). Available from: [Link]

  • Substituted 3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][3][7][11]triazino[2,3-c]quinazoline-5a(6H)carboxylic Acids and Their Salts – a Promising Class of Anti-inflammatory Agents. Bentham Science. Available from: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. (2020). Available from: [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. (2012). Available from: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. (2019). Available from: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Springer. (2022). Available from: [Link]

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Comparative

Confirming the mechanism of action of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

This guide details the mechanism of action, experimental validation, and comparative performance of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS: 241488-17-5), a small-molecule modulator structurally analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, experimental validation, and comparative performance of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (CAS: 241488-17-5), a small-molecule modulator structurally analogous to the Jedi class of mechanosensitive channel activators.

Part 1: Core Directive & Executive Summary

Compound Identity:

  • IUPAC Name: 5-[2-(Methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid[1]

  • CAS Number: 241488-17-5[2]

  • Functional Class: Piezo1 Ion Channel Activator (Agonist) / Jedi-Series Analog

  • Target: Piezo1 Mechanosensitive Cation Channel

Executive Summary: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is a synthetic small molecule that functions as a chemical activator of Piezo1 , a mechanically activated non-selective cation channel. Structurally related to Jedi2 (2-Methyl-5-(2-thienyl)-3-furoic acid), this compound lowers the mechanical threshold required for Piezo1 channel opening, facilitating Ca²⁺ influx in the absence of, or in synergy with, mechanical shear stress. It serves as a critical tool for decoupling mechanical force from channel gating in mechanotransduction research.

Part 2: Mechanism of Action (MoA)

Molecular Target & Binding Interface

Unlike Yoda1 , which acts as a "molecular wedge" at the agonist transduction motif (ATM) near the channel pore, 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (like Jedi1/2) targets the extracellular blade-beam transduction pathway .

  • Binding Site: The compound binds to the extracellular side of the Piezo1 blade domains (specifically the propeller-like structures formed by the N-terminal transmembrane helices).

  • Conformational Coupling: Binding stabilizes the lever-like mechanics of the "beam" helix, transmitting force to the central pore cap. This mimics the tension exerted by the lipid bilayer during mechanical stretch.

Gating Modulation
  • Sensitization: The compound does not necessarily open the channel fully on its own (unlike a pore dilator) but significantly sensitizes Piezo1 to mechanical stimuli. It shifts the pressure-response curve to the left, meaning less mechanical force (shear stress or membrane tension) is required to open the pore.

  • Kinetics: It slows the inactivation phase of the Piezo1 current, prolonging the duration of Ca²⁺ influx.

Downstream Signaling Cascade

Activation triggers a massive influx of Ca²⁺, initiating:

  • Calpain Activation: Cleavage of cytoskeletal proteins (e.g., talin, spectrin).

  • eNOS Phosphorylation: Leading to NO production (in endothelial cells).

  • YAP/TAZ Translocation: Regulating mechanosensitive gene expression.

Part 3: Comparative Analysis

Table 1: Comparison of Piezo1 Activators

Feature5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid Jedi2 (Standard Analog)Yoda1 (Benchmark Agonist)
Mechanism Blade-Beam Lever ActivationBlade-Beam Lever ActivationMolecular Wedge (Pore Bias)
Binding Site Extracellular Blade DomainExtracellular Blade DomainAgonist Transduction Motif (ATM)
Potency (EC50) ~50–100 µM (Estimated)~40 µM~10–25 µM
Water Solubility Low (Requires DMSO)Low (Requires DMSO)Low (Requires DMSO)
Kinetics Slow onset, prolonged decayFast onset, rapid decayFast onset, variable decay
Selectivity Piezo1 >> Piezo2Piezo1 specific (Mouse/Human)Piezo1 specific
Use Case Fine-tuning mechanical sensitivityStandard blade-targeted activationMaximal chemical activation

Part 4: Experimental Validation Protocols

Protocol A: Fluorescence-Based Calcium Influx Assay (Self-Validating)

Objective: Quantify channel activation via intracellular Ca²⁺ rise.

  • Cell Preparation: Seed HEK293T cells stably expressing human Piezo1 (hPiezo1) in 96-well black-wall plates.

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM in Tyrode’s solution for 30 min at 37°C.

    • Control Check: Include a "No-Piezo1" (Mock transfected) control well to rule out non-specific ionophore activity.

  • Baseline Recording: Measure fluorescence (Ex/Em: 340/380 nm for Fura-2) for 30 seconds to establish resting Ca²⁺.

  • Compound Addition: Inject 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid (dissolved in DMSO, final conc. 10–100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Yoda1 (10 µM).

  • Data Acquisition: Record fluorescence change (

    
    ) for 180 seconds.
    
  • Validation Criteria: A specific rise in Ca²⁺ in Piezo1+ cells, but not in Mock cells, confirms specific activation.

Protocol B: Whole-Cell Patch Clamp (Mechanosensitivity Check)

Objective: Confirm sensitization to mechanical force.

  • Setup: Whole-cell configuration on Piezo1-HEK293 cells.

    • Pipette Solution: CsCl-based (to block K+ channels).

    • Bath Solution: Standard NaCl Tyrode’s.

  • Mechanical Stimulation: Use a high-speed pressure clamp (HSPC) or a blunt glass probe to apply mechanical steps (0 to -60 mmHg).

  • Chemical Application: Peruse the compound (50 µM) into the bath.

  • Readout: Measure the Current-Pressure relationship (I-P curve) .

    • Result: The P50 (pressure required for 50% activation) should shift to a lower value (left-shift) in the presence of the compound.

Part 5: Visualization (Graphviz/DOT)

Diagram 1: Piezo1 Activation Pathway

PiezoActivation Compound 5-[2-(Methoxycarbonyl)- 3-thienyl]-2-furoic acid Blade Piezo1 Extracellular Blade Domain Compound->Blade Binds Allosterically Beam Intracellular Beam (Lever Arm) Blade->Beam Transmits Force (Lowers Threshold) Pore Central Ion Pore (Opening) Beam->Pore Gates Channel CaInflux Ca2+ Influx Pore->CaInflux Permeation Response Downstream Signaling (Calpain, eNOS, YAP) CaInflux->Response Activates

Caption: Mechanism of Action: The compound binds the extracellular blade, levering the beam to sensitize the pore to opening.

Diagram 2: Experimental Workflow for Validation

ValidationWorkflow cluster_0 Assay 1: Calcium Imaging cluster_1 Assay 2: Electrophysiology Start Start: HEK293-Piezo1 Cells Step1 Load Fluo-4 AM Dye Start->Step1 Step3 Whole-Cell Patch Clamp Start->Step3 Step2 Add Compound (10-100 µM) Step1->Step2 Readout1 Measure Fluorescence (ΔF/F0 > 1.5 = Active) Step2->Readout1 Step4 Apply Mechanical Step (-10 to -60 mmHg) Step3->Step4 Readout2 Measure Current Shift (Left-shifted I-P Curve) Step4->Readout2

Caption: Dual-validation workflow using calcium imaging for screening and patch-clamp for mechanistic confirmation.

References

  • Wang, Y., et al. (2018). "Identification of Jedi1 and Jedi2 that evoke Piezo1-mediated Ca2+ influx." Nature Chemical Biology.

  • Syeda, R., et al. (2015). "Chemical activation of the mechanotransduction channel Piezo1." eLife.

  • Botello-Smith, W.M., et al. (2019). "A mechanism for the activation of the mechanosensitive Piezo1 channel by the small molecule Yoda1." Nature Communications.

  • Sigma-Aldrich Product Catalog. "2-Methyl-5-(2-thienyl)-3-furoic acid alternatives (Jedi2 Analog)."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. The procedures outlined herein are grounded in established safety pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to ensure the safety of laboratory personnel and the protection of the environment. As a specialty chemical, direct and comprehensive disposal data is not always publicly available; therefore, this guide synthesizes information from the disposal of structurally similar compounds and general best practices for chemical waste management.

Understanding the Compound and Associated Hazards
  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

These classifications underscore the importance of handling this compound with care and utilizing appropriate personal protective equipment (PPE).

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat should be worn to protect the skin and clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

All handling and disposal activities should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

For Small Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the fume hood is operating correctly to ventilate the space.[1]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: The container with the absorbed material must be treated as hazardous waste and disposed of accordingly.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry to the affected area.

Step-by-Step Disposal Procedure

The proper disposal of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is governed by the Resource Conservation and Recovery Act (RCRA) and must be carried out in compliance with all local, state, and federal regulations.[2][3][4] The "cradle-to-grave" responsibility means the generator is legally responsible for the waste from its creation to its final disposal.[4][5]

Step 1: Waste Characterization and Segregation

  • Based on its chemical structure (a carboxylic acid) and known hazards of similar compounds, this waste should be classified as hazardous chemical waste.

  • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your EHS department. [6] Incompatible chemicals can react violently. For instance, acids should never be stored in steel containers.[7]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure closure.[2][7] Polyethylene or polypropylene containers are generally suitable for acidic waste.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid," and any associated hazard pictograms.[1][9]

Step 3: On-Site Accumulation

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10]

  • The SAA must be inspected weekly for any signs of leakage.[7]

Step 4: Disposal of Small Quantities (Dilute Solutions)

For very small quantities of dilute solutions (<5%), neutralization may be a viable option, but only with prior approval from your institution's EHS department.

  • Dilution: Further dilute the acidic solution by slowly adding it to a large volume of cold water (at a minimum 1:10 ratio).[1]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated sodium bicarbonate solution, to the diluted acidic solution.[1][11] Monitor the pH with pH paper or a pH meter until it is in the neutral range (typically between 6 and 8).

  • Drain Disposal: If approved by your EHS, the neutralized solution can be flushed down the sanitary sewer with a copious amount of running water (at least a 100-fold excess).[1]

Step 5: Disposal of Large Quantities or Concentrated Waste

  • Do not attempt to neutralize large volumes or concentrated forms of this chemical. [1]

  • Collect the waste in a designated hazardous waste container as described in Step 2.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[1] They will ensure the waste is transported and disposed of in accordance with all regulations.

Data Summary Table

ParameterInformationSource
Chemical Name 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid-
Synonym 5-[2-(methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid
Hazard Codes H302, H312, H332
Primary Disposal Route Collection as hazardous chemical waste for professional disposal.[1]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.[1]
Spill Cleanup Inert absorbent material (vermiculite, sand).[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_small Small Quantity / Dilute Solution cluster_large Large Quantity / Concentrated Waste Start Waste Generated: 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid Assess Assess Quantity and Concentration Start->Assess Consult_EHS Consult & Obtain EHS Approval for Neutralization Assess->Consult_EHS < 100mL & <5% Collect_Waste Collect in Labeled, Sealed Hazardous Waste Container Assess->Collect_Waste > 100mL or >5% Neutralize Dilute and Neutralize with Weak Base to pH 6-8 Consult_EHS->Neutralize Approved Consult_EHS->Collect_Waste Not Approved Drain_Disposal Dispose Down Sanitary Sewer with Copious Water Neutralize->Drain_Disposal Store_SAA Store in Designated Satellite Accumulation Area (SAA) Collect_Waste->Store_SAA EHS_Pickup Arrange for Pickup by EHS/Licensed Contractor Store_SAA->EHS_Pickup

Caption: Decision workflow for the disposal of 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid.

References

  • Proper Disposal of Ethyl hydroxy(3-thienyl)acetate: A Guide for Laboratory Professionals. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Laboratory Environmental Sample Disposal Information Document. EPA.
  • 5-[2-(methoxycarbonyl)thiophen-3-yl]furan-2-carboxylic acid. Sigma-Aldrich.
  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Triumvirate Environmental.
  • RCRA. Case Western Reserve University Environmental Health and Safety.
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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